

Spectroscopic Analysis of Diphenyl Sulfoxide: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenyl sulfoxide	
Cat. No.:	B377121	Get Quote

This guide provides an in-depth overview of the spectroscopic data for **diphenyl sulfoxide** (C₁₂H₁₀OS), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **diphenyl sulfoxide** is summarized below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shift Data for **Diphenyl Sulfoxide**

Solvent	Frequency (MHz)	Chemical Shift (δ, ppm)	Multiplicity	Assignment
CDCl₃	400	7.66 - 7.64	m	4H, Aromatic (H- 2, H-6, H-2', H- 6')
7.49 - 7.42	m	6H, Aromatic (H- 3, H-4, H-5, H-3', H-4', H-5')		



Note: Data sourced from multiple consistent findings.[1][2]

Table 2: 13C NMR Chemical Shift Data for Diphenyl Sulfoxide

Solvent	Frequency (MHz)	Chemical Shift (δ, ppm)	Assignment
CDCl ₃	100	145.8	C-1, C-1' (ipso- Carbons attached to S)
131.2	C-4, C-4' (para- Carbons)		
129.5	C-3, C-5, C-3', C-5' (meta-Carbons)		
125.0	C-2, C-6, C-2', C-6' (ortho-Carbons)	_	

Note: Data sourced from multiple consistent findings.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Diphenyl Sulfoxide

Sample Phase	Wavenumber (cm⁻¹)	Assignment
KBr Pellet	1041	Strong, S=O Stretch (v S=O)
KBr Pellet	~3060	Aromatic C-H Stretch
KBr Pellet	~1475, 1445	Aromatic C=C Ring Stretch
KBr Pellet	~750, 690	Aromatic C-H Bending (out-of-plane)

Note: The most characteristic peak is the strong absorption from the sulfoxide group.[1]

Mass Spectrometry (MS) Data



Table 4: Mass Spectrometry Data for Diphenyl Sulfoxide

Ionization Method	Mass-to-Charge Ratio (m/z)	Interpretation
Electrospray Ionization (ESI)	203.05 (Calculated), 203.11 (Found)	[M+H] ⁺ , Protonated Molecular Ion
Electron Impact (EI)	202.01 (100%)	[M]+, Molecular Ion
185.13 (63%)	[M-O] ⁺ , Fragment ion (loss of oxygen)	
125	[C ₆ H ₅ S] ⁺ , Phenylthio cation fragment	
109	[C ₆ H ₅ O] ⁺ , Phenoxy cation fragment	_
77	[C ₆ H₅] ⁺ , Phenyl cation fragment	_

Note: Molecular weight of **diphenyl sulfoxide** is 202.27 g/mol .[1][2][3][4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **diphenyl sulfoxide** are provided below. These represent standard procedures in organic chemical analysis.

NMR Spectroscopy Protocol (1H and 13C)

- Sample Preparation: Approximately 5-10 mg of solid diphenyl sulfoxide is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]
- Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, providing a reference signal at 0 ppm. In modern spectrometers, the solvent signal can be used for calibration, and TMS is not always physically added.[6]



- Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2]
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans. Typically, 8 to 16 scans are sufficient for a concentrated sample.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[7]
- Data Processing: The acquired Free Induction Decay (FID) signal is processed using a
 Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing,
 baseline correction, and integration of the signals.[8]

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - A small amount of diphenyl sulfoxide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.
 - The mixture is then compressed under high pressure (several tons) in a pellet press to form a thin, transparent pellet.
- Sample Preparation (ATR Method): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[9][10]
- Instrumentation: The analysis is conducted using a Fourier Transform Infrared (FTIR) spectrometer.[11]



- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then converted into an IR spectrum via a Fourier transform.
- Data Analysis: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to the functional groups present in the molecule.[12]

Mass Spectrometry Protocol

- Sample Preparation:
 - For Electrospray Ionization (ESI), the **diphenyl sulfoxide** sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low μg/mL or ng/mL range.[13] ESI is a soft ionization technique suitable for observing the protonated molecular ion.[1]
 - For Electron Impact (EI), the sample can be introduced directly into the ion source, often after separation by Gas Chromatography (GC). The sample is vaporized by heating in a vacuum.[14] EI is a higher-energy technique that causes fragmentation, providing structural information.[2]
- Instrumentation: The analysis is performed on a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[15]
- Ionization and Analysis:
 - In ESI-MS, the sample solution is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, charged molecular ions (like [M+H]+) are released into the gas phase.
 - o In EI-MS, in the gas phase, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a radical cation (the molecular ion, [M]+•). This high energy often leads to fragmentation.[14]

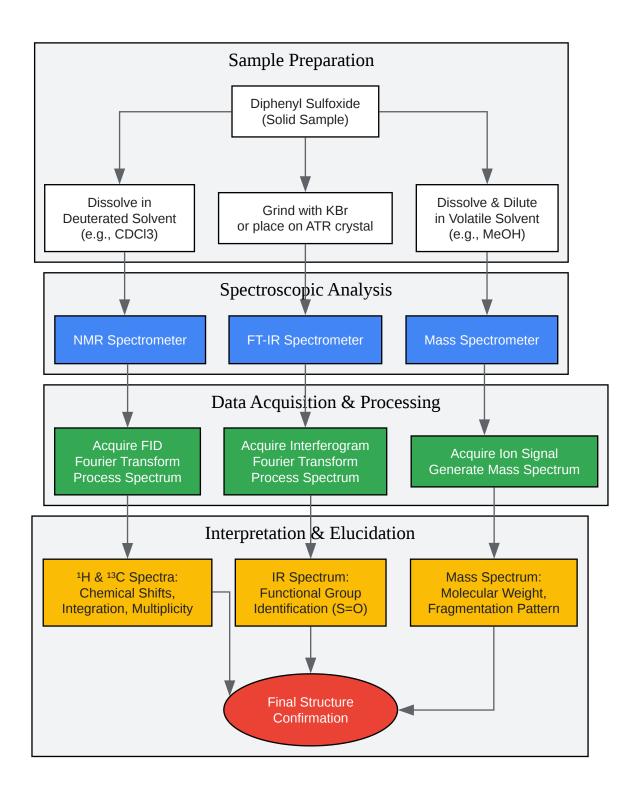


- Mass Separation and Detection: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector then records the abundance of each ion.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion or a related species, and the fragmentation pattern provides a "fingerprint" of the molecule's structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diphenyl sulfoxide**.





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Caption: General workflow for the spectroscopic analysis of a pure organic compound.



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